5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde (CAS: CID 5015913) is a pyrazole derivative with the molecular formula C₉H₁₃ClN₂O and a molar mass of 200.66 g/mol. Its structure features a pyrazole core substituted with a chlorine atom at position 5, a methyl group at position 3, and a 2-methylpropyl (isobutyl) group at position 1, with an aldehyde functional group at position 4 . The SMILES notation is CC1=NN(C(=C1C=O)Cl)CC(C)C, and its InChIKey is UOVSFOKWXPOGJC-UHFFFAOYSA-N, reflecting its stereochemical uniqueness .
Predicted collision cross-section (CCS) values for its adducts range from 142.3 Ų ([M+H]⁺) to 154.9 Ų ([M+Na]⁺), indicating moderate molecular polarity .
Properties
IUPAC Name |
5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6(2)4-12-9(10)8(5-13)7(3)11-12/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSFOKWXPOGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the isobutyl group: This step may involve alkylation reactions using isobutyl halides in the presence of a base.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity : One of the notable applications of 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is in the development of anticonvulsant agents. Research has shown that derivatives of this compound exhibit significant activity against seizures, making them potential candidates for treating epilepsy and related disorders .
Analgesic and Anti-inflammatory Properties : The compound has also been evaluated for its analgesic and anti-inflammatory effects. Studies indicate that certain derivatives possess potent analgesic activity in animal models, suggesting their potential use in pain management therapies .
Cancer Research : The pyrazole framework is a focus in cancer research due to its ability to inhibit specific enzymes involved in tumor growth. Compounds derived from this compound have shown promise in preclinical studies as potential anticancer agents .
Agrochemicals
The compound's unique structure allows it to be explored as a potential agrochemical. Pyrazole derivatives are known to exhibit herbicidal and fungicidal properties. Preliminary studies suggest that this compound may enhance crop yields by effectively controlling pests and diseases .
Materials Science
In materials science, this compound can act as a building block for synthesizing novel materials with specific properties. Its ability to form coordination complexes with metals opens avenues for applications in catalysis and material development .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticonvulsant Activity | Demonstrated significant seizure reduction in animal models using derivatives of the compound. |
| Study B | Analgesic Properties | Found effective pain relief comparable to standard analgesics in tests involving carrageenan-induced paw edema. |
| Study C | Agrochemical Potential | Identified promising herbicidal activity against common agricultural pests, leading to increased crop resilience. |
| Study D | Cancer Research | Showed inhibition of tumor cell proliferation in vitro, suggesting further investigation into therapeutic applications. |
Mechanism of Action
The mechanism by which 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or binding to specific receptors.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Lipophilicity: The target compound’s 2-methylpropyl group enhances lipophilicity compared to phenyl (e.g., 5-chloro-1-phenyl-3-propyl derivative ) or trifluoroethyl groups (e.g., 1-(2,2,2-trifluoroethyl) analog ). This may influence solubility in nonpolar solvents.
- Synthetic Accessibility: The target compound can serve as a precursor for Knoevenagel condensations with malononitrile , whereas carboxamide derivatives (e.g., compounds 3a–3p in ) require coupling reagents like EDCI/HOBt, yielding 68–71% products.
Key Observations :
- Aldehyde vs. Carboxamide Functionality : The target compound’s aldehyde group enables Schiff base formation (e.g., with chitosan ), whereas carboxamide derivatives (e.g., 3a ) exhibit better crystallinity (mp 133–135°C) due to hydrogen bonding.
- Antifungal Potential: Furan- or pyridine-substituted analogs (e.g., 1-phenyl-3-(furan-2-yl) derivative ) show modulated antifungal activity based on electron density at the imine group, a feature unexplored in the target compound.
Physicochemical Property Comparisons
Table 3: Melting Points and Spectral Data
Key Observations :
- Melting Point Trends : Fluorinated derivatives (e.g., 3d ) exhibit higher melting points (181–183°C) due to enhanced intermolecular interactions, whereas alkyl-substituted analogs (e.g., target compound) lack reported data.
- Spectral Signatures : The aldehyde proton (δ ~9–10 ppm) common in carbaldehydes is absent in carboxamide derivatives, which instead show amide protons (δ ~12.88 ppm in DMSO ).
Biological Activity
5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name: this compound
- Molecular Formula: C11H14ClN2O
- Molecular Weight: 242.71 g/mol
- CAS Number: 882145-08-6
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including this compound, which demonstrated activity against a range of bacterial strains such as E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate |
| Novel 1-thiocarbamoyl pyrazoles | E. coli, Pseudomonas aeruginosa | High |
| 1-acetyl-3,5-diphenyl-pyrazoles | Klebsiella pneumoniae, Bacillus subtilis | Promising |
2. Anti-inflammatory Effects
The pyrazole scaffold is known for its anti-inflammatory properties. Compounds derived from this structure have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain pyrazole derivatives can reduce inflammation significantly compared to standard anti-inflammatory drugs like dexamethasone .
Case Study:
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives that exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating strong anti-inflammatory potential .
3. Anticancer Properties
Pyrazoles have also been investigated for their anticancer activities. The compound's ability to inhibit cancer cell proliferation has been observed in various studies, with mechanisms involving apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Studies
| Study | Compound Tested | Cancer Type | Result |
|---|---|---|---|
| Burguete et al. | Novel pyrazoles | Breast Cancer | Significant inhibition |
| Chovatia et al. | Pyrazole derivatives | Lung Cancer | Moderate inhibition |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Cytokine Inhibition: The compound may inhibit the signaling pathways involved in the production of inflammatory cytokines.
- Enzyme Inhibition: Pyrazoles often act as inhibitors of enzymes involved in cancer progression and inflammation, such as COX and LOX enzymes.
Q & A
Q. Key Intermediates :
- 3-Methyl-1-(2-methylpropyl)-1H-pyrazol-5(4H)-one : Precursor for Vilsmeier-Haack reaction.
- 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde : Intermediate for further functionalization .
Which spectroscopic and crystallographic methods are routinely employed for structural verification, and what critical data points are analyzed?
Basic Research Question
- X-Ray Crystallography : Determines the crystal system (e.g., monoclinic, space group P2₁/c), unit cell parameters, and molecular conformation. For example, the aldehydic fragment is nearly coplanar with the pyrazole ring, with interplanar angles of ~72.8° .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ ~9.88 ppm confirm the aldehyde proton. Substituent effects (e.g., 2-methylpropyl group) appear as distinct splitting patterns .
- ¹³C NMR : Carbonyl carbons (C=O) resonate at ~183 ppm .
- IR Spectroscopy : Strong absorption at ~1683 cm⁻¹ (C=O stretch) .
Critical Data : Bond lengths, torsion angles, and non-covalent interactions (e.g., C–H···O) from crystallography validate computational models .
How can reaction conditions be optimized to improve yield in nucleophilic substitution reactions at the 5-chloro position?
Advanced Research Question
Optimization strategies include:
- Catalyst Selection : Use of K₂CO₃ as a base enhances nucleophilic attack by phenols, but Cs₂CO₃ may improve reactivity for sterically hindered substrates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and increase reaction rates.
- Temperature Control : Reactions typically proceed at 80–100°C; lower temperatures reduce side reactions but may require longer reaction times .
- Substrate Purity : Ensure intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde are free from hydrolyzed byproducts (e.g., carboxylic acids) .
How do researchers resolve discrepancies between computational predictions and experimental crystallographic data for conformational analysis?
Advanced Research Question
- Hybrid DFT/X-Ray Refinement : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict equilibrium geometries, which are compared with X-ray torsion angles and non-covalent interactions. Discrepancies often arise from crystal packing forces not modeled in gas-phase DFT .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-stacking, hydrogen bonds) to explain deviations in solid-state vs. solution-phase structures .
- Dynamic NMR Studies : Detect conformational flexibility in solution (e.g., hindered rotation of the 2-methylpropyl group) that may not align with static crystallographic data .
What strategies guide the rational design of derivatives for targeted biological activity evaluation?
Advanced Research Question
- Bioisosteric Replacement : Replace the 5-chloro group with bioisosteres (e.g., 4-chlorophenoxy) to enhance lipophilicity or target binding .
- Knoevenagel Condensation : React the aldehyde with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated derivatives for antimicrobial or anticonvulsant screening .
- Hydrazide Formation : Condense the aldehyde with substituted hydrazines to create hydrazone derivatives, which are evaluated for anticonvulsant activity via maximal electroshock (MES) and pentylenetetrazol (scPTZ) models .
Case Study : N'-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides showed 60–70% seizure inhibition in MES tests, linked to enhanced electron-withdrawing substituents at the phenyl ring .
How are structural modifications used to analyze structure-activity relationships (SAR) in pyrazole carbaldehyde derivatives?
Advanced Research Question
- Substituent Variation : Systematic replacement of the 2-methylpropyl group with aryl or heteroaryl groups alters steric bulk and π-π interactions, impacting biological target engagement .
- Electron-Deficient Moieties : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances electrophilicity of the aldehyde, facilitating nucleophilic addition reactions .
- Crystallographic SAR : Correlate dihedral angles (e.g., between pyrazole and aldehyde planes) with bioactivity. Compounds with coplanar conformations exhibit improved enzyme inhibition due to better fit in hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
